molecular formula C25H21N3O5S2 B2850921 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide CAS No. 864937-40-6

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2850921
CAS No.: 864937-40-6
M. Wt: 507.58
InChI Key: LQZKWHKECSKSDT-UHFFFAOYSA-N
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Description

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a heterocyclic compound featuring a 1,4-benzodioxin moiety fused to a thiazole ring and a benzamide core substituted with a toluenesulfonamide group. This structure combines electron-rich aromatic systems (benzodioxin) with a sulfonamide pharmacophore, which is often associated with bioactivity in medicinal chemistry .

  • Thiazole formation: Condensation of benzodioxin-substituted ketones with thiosemicarbazides or thioureas .
  • Sulfonamide coupling: Reaction of amines with 4-methylbenzenesulfonyl chloride under basic conditions .

The toluenesulfonamide group likely enhances metabolic stability and target binding affinity, as seen in other sulfonamide-containing drugs .

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5S2/c1-16-6-9-18(10-7-16)35(30,31)28-20-5-3-2-4-19(20)24(29)27-25-26-21(15-34-25)17-8-11-22-23(14-17)33-13-12-32-22/h2-11,14-15,28H,12-13H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZKWHKECSKSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide involves several key steps:

  • Starting Materials : The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride.
  • Reaction Conditions : The reaction is conducted in an aqueous basic medium under controlled pH conditions.
  • Intermediate Formation : The initial compound undergoes further reactions with various 2-bromo-N-(un/substituted-phenyl)acetamides to yield the target compound.
  • Characterization : The synthesized compounds are characterized using techniques such as proton nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and elemental analysis to confirm their structures .

Anti-Diabetic Potential

One of the most promising applications of this compound is its anti-diabetic activity. Studies have shown that derivatives of the compound exhibit significant inhibition of the enzyme α-glucosidase, which plays a crucial role in carbohydrate digestion and glucose absorption. This inhibition can lead to reduced postprandial blood glucose levels, making it a potential candidate for diabetes management .

Anti-Inflammatory Properties

Research indicates that compounds related to this compound possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce cytokine production in various cell models. Such effects suggest their utility in treating inflammatory diseases .

Case Study 1: Diabetes Management

In a controlled study evaluating the anti-diabetic effects of synthesized derivatives, researchers administered varying doses of this compound to diabetic animal models. The results demonstrated a significant decrease in blood glucose levels compared to control groups treated with placebo. These findings indicate the compound's potential as a therapeutic agent for diabetes .

Case Study 2: Inflammation Reduction

Another study focused on the anti-inflammatory effects of this compound in vitro using human cell lines exposed to pro-inflammatory cytokines. The results showed that treatment with the compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that this compound could be beneficial in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide)

  • Structural differences : Replaces the toluenesulfonamido group with a pyridinyl-imidazole moiety.
  • Key advantage : High kinase selectivity due to the imidazole-pyridine motif, which facilitates hydrogen bonding with CK1α’s ATP-binding pocket .
  • Limitation: Limited solubility compared to sulfonamide derivatives .
Parameter Target Compound D4476
Molecular Weight ~481 g/mol (estimated) 439.45 g/mol
Key Functional Groups Toluenesulfonamide, benzodioxin-thiazole Pyridinyl-imidazole, benzodioxin
Biological Target Not explicitly reported (potentially kinase or anti-inflammatory) CK1α kinase
Selectivity Unknown High for CK1α

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid

  • Structural differences : Replaces the thiazole-benzamide core with a carboxylic acid group.
  • Bioactivity : Exhibits anti-inflammatory activity comparable to ibuprofen in carrageenan-induced edema models .
  • Key advantage : The carboxylic acid group enables direct interaction with cyclooxygenase (COX) enzymes, a common anti-inflammatory mechanism .
  • Limitation : Poor blood-brain barrier penetration due to high polarity .

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide (L563-0027)

  • Structural differences: Substitutes toluenesulfonamido with a 4-methoxyphenoxy-pyrimidine group.
  • Key advantage: The methoxyphenoxy-pyrimidine group may improve solubility and DNA intercalation properties .

2-Chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide

  • Structural differences : Features a nitro group and chlorine substituent on the benzamide ring.
  • Bioactivity : Nitro groups often confer antimicrobial or antiparasitic activity, though specific data are unavailable .

Key Research Findings and Trends

Role of the benzodioxin-thiazole core : This scaffold enhances π-π stacking and hydrophobic interactions with biological targets, as observed in kinase inhibitors like D4476 and anti-inflammatory agents .

Impact of substituents :

  • Sulfonamides : Improve metabolic stability and binding to enzymes/receptors (e.g., cyclooxygenase, kinases) .
  • Nitro/chloro groups : Increase reactivity but may raise toxicity concerns .
  • Heterocycles (imidazole, pyrimidine) : Enhance selectivity for ATP-binding pockets in kinases .

Synthetic flexibility : Modular synthesis allows for rapid diversification, as seen in the preparation of triazole and thiadiazole analogs .

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Benzodioxin moiety : Known for various biological activities.
  • Thiazole ring : Often associated with antimicrobial and anticancer properties.
  • Sulfonamide group : Commonly exhibits enzyme inhibition capabilities.

The molecular formula is C19H20N4O3SC_{19}H_{20}N_4O_3S, and it possesses a molar mass of approximately 372.46 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the benzodioxin intermediate : This is often achieved through cyclization reactions involving phenolic compounds.
  • Thiazole formation : This can be accomplished via condensation reactions with appropriate thioketones.
  • Final coupling : The sulfonamide moiety is introduced through nucleophilic substitution reactions.

Enzyme Inhibition

Research has indicated that compounds containing the benzodioxin structure exhibit significant enzyme inhibitory activities. For instance:

  • α-glucosidase Inhibition : Studies have shown that various sulfonamide derivatives demonstrate substantial inhibitory effects against α-glucosidase, which is crucial for managing type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption .
  • Acetylcholinesterase (AChE) Inhibition : Some derivatives also exhibit weak to moderate inhibition of AChE, suggesting potential applications in treating Alzheimer's disease .

Anticancer Potential

Compounds with similar structures have been reported to possess anticancer properties. For example:

  • Certain benzodioxane derivatives have demonstrated anti-proliferative effects against various cancer cell lines .

The biological activity of this compound is likely mediated through:

  • Enzyme Binding : The compound may bind to active sites of enzymes like α-glucosidase and AChE, altering their activity and leading to therapeutic effects.
  • Molecular Docking Studies : In silico studies suggest favorable interactions between the compound and target enzymes, supporting its potential efficacy .

Case Studies and Research Findings

Several studies highlight the biological activities associated with this compound:

StudyFindings
Abbasi et al. (2014)Demonstrated that sulfonamide derivatives exhibit significant inhibition against AChE and α-glucosidase .
Kaspaday et al. (2015)Reported broad-spectrum antitumor activity for related compounds .
Irshad et al. (2014)Found that benzodioxane derivatives possess hepatoprotective and anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide with high purity?

  • Methodological Answer :

  • Reaction Optimization : Use reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) to facilitate condensation reactions between thiazole and benzodioxin precursors. Monitor progress via thin-layer chromatography (TLC) .
  • Purification : Evaporate solvents under reduced pressure, followed by recrystallization or column chromatography to isolate the compound. Ethanol or dichloromethane are preferred solvents for recrystallization .
  • Yield Enhancement : Control temperature (80–100°C) and stoichiometric ratios (1:1 molar ratio of reactants) to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Confirm functional groups (e.g., sulfonamide S=O stretching at ~1150–1300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Proton/Carbon NMR : Identify aromatic protons (δ 6.5–8.5 ppm for benzodioxin and thiazole moieties) and methyl groups (δ 2.3–2.5 ppm for toluenesulfonamide) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., using DMSO/water mixtures) to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and benzodioxin groups) .
  • Data Interpretation : Use software like SHELX or Olex2 to refine structures. Compare with computational models (e.g., DFT calculations) to validate stereoelectronic effects .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?

  • Methodological Answer :

  • Structural Modifications :
  • Introduce electron-withdrawing groups (e.g., halogens) on the benzodioxin ring to enhance metabolic stability .
  • Replace the toluenesulfonamide with a methylsulfonyl group to improve solubility .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets (e.g., enzymes or receptors) and ADMET properties .

Q. How can contradictory biological activity data (e.g., IC₅₀ variability) be resolved across studies?

  • Methodological Answer :

  • Assay Standardization :
  • Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
  • Validate purity (>95% via HPLC) to exclude impurities as confounding factors .
  • Mechanistic Studies : Perform kinetic assays (e.g., SPR or ITC) to measure binding constants and identify off-target interactions .

Methodological Frameworks for Experimental Design

Q. How to integrate theoretical frameworks (e.g., QSAR) into the study of this compound?

  • Methodological Answer :

  • QSAR Modeling :
  • Curate a dataset of analogs with varying substituents and bioactivity data.
  • Use descriptors like logP, polar surface area, and H-bond donors/acceptors to build predictive models (e.g., using Python’s scikit-learn) .
  • Hypothesis Testing : Link structural features (e.g., benzodioxin’s electron-rich ring) to observed activities (e.g., enzyme inhibition) via regression analysis .

Q. What separation techniques are optimal for isolating intermediates during synthesis?

  • Methodological Answer :

  • Membrane Technologies : Use nanofiltration for solvent recovery or size-based separation of intermediates .
  • Chromatography : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients for high-resolution purification .

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